4-Iodo-7-methoxyindan-1-one

Description

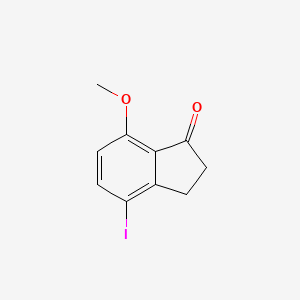

4-Iodo-7-methoxyindan-1-one is a substituted indanone derivative featuring an iodine atom at the 4-position and a methoxy group at the 7-position of the indanone scaffold. The indanone core consists of a bicyclic system (benzene fused to a ketone-containing cyclopentane), making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

4-iodo-7-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJBUXFIDXIPLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)I)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391118-96-9 | |

| Record name | 1391118-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-7-methoxyindan-1-one typically involves the iodination of 7-methoxyindan-1-one. A common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a moderate level to ensure selective iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yield and purity. Industrial processes may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-7-methoxyindan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products

Substitution Reactions: Products include various substituted indanones depending on the nucleophile used.

Oxidation Reactions: Major products are carboxylic acids or ketones.

Reduction Reactions: Alcohols or other reduced derivatives are formed.

Scientific Research Applications

4-Iodo-7-methoxyindan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Iodo-7-methoxyindan-1-one involves its interaction with various molecular targets. The iodine atom and methoxy group influence its reactivity and binding affinity to biological molecules. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways. These interactions can result in the modulation of enzyme activities, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key parameters of 4-Iodo-7-methoxyindan-1-one and related compounds:

Positional Isomerism and Electronic Effects

- Iodo Substitution: The position of iodine significantly impacts steric and electronic properties.

- Methoxy Placement : The methoxy group at C7 in this compound may enhance electron-donating effects on the aromatic ring, influencing π-π stacking interactions in crystallographic packing, as seen in 7-methoxyindan-1-one .

Core Structure Differences

- Indanone vs. Chromenone: 3-Iodo-7-methoxy-4H-chromen-4-one (CAS 73220-42-5) replaces the indanone scaffold with a chromenone system, introducing an additional oxygen atom and conjugated double bonds. This structural divergence may enhance UV absorption and bioactivity, as chromenones are known for antimicrobial and anticancer properties .

- Cytotoxic Activity: 5-Methoxy-1-indanone (studied for cytotoxicity) highlights how methoxy placement (C5 vs. C7) modulates biological activity. The C5 position may allow better interaction with cellular targets compared to C7-substituted analogs .

Research Findings and Implications

- Reactivity: Iodo-substituted indanones are valuable intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), with the iodine position dictating regioselectivity.

- Biological Relevance: While 5-methoxy-1-indanone shows cytotoxicity, the absence of iodine in this compound suggests that halogenation may introduce divergent mechanisms of action .

- Structural Insights: The chromenone derivative (3-iodo-7-methoxy-4H-chromen-4-one) demonstrates how scaffold modification expands functional utility in drug discovery .

Biological Activity

4-Iodo-7-methoxyindan-1-one is an organic compound with the molecular formula C10H9IO2. It features an iodine atom at the fourth position and a methoxy group at the seventh position on the indanone structure. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various indanone derivatives, compounds similar to this compound demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation .

Case Study: Cytotoxicity Assay

In a specific case study, this compound was tested against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated that the compound exhibited an IC50 value of approximately 18 µM for MCF-7 cells and 22 µM for PC-3 cells, demonstrating its potential as a chemotherapeutic agent .

The biological activity of this compound is influenced by its structural characteristics. The iodine atom enhances the lipophilicity of the compound, facilitating better membrane penetration. The methoxy group may also contribute to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate | High | Unique iodine and methoxy substitution |

| 4-Bromo-7-methoxyindan-1-one | Low | Moderate | Bromine substitution affects reactivity |

| 3-Iodo-4-methoxybenzyl alcohol | Low | Low | Different structural framework |

This table illustrates that while similar compounds exist, this compound stands out due to its enhanced biological activities attributed to its specific molecular configuration.

Q & A

Q. How to manage data ownership in multi-institutional studies on indanone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.